Diethyl (aminomethyl)phosphonate oxalate

Description

The exact mass of the compound Diethyl (aminomethyl)phosphonate oxalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl (aminomethyl)phosphonate oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (aminomethyl)phosphonate oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethoxyphosphorylmethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO3P.C2H2O4/c1-3-8-10(7,5-6)9-4-2;3-1(4)2(5)6/h3-6H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHZWLGNOJBTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CN)OCC.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117196-73-3 | |

| Record name | Diethyl (aminomethyl)phosphonate oxalate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl (aminomethyl)phosphonate Oxalate (CAS No. 117196-73-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of Diethyl (aminomethyl)phosphonate oxalate. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Chemical Properties

Diethyl (aminomethyl)phosphonate oxalate is a chemical compound that exists as a white powder.[1] It is the oxalate salt of Diethyl (aminomethyl)phosphonate.

Physicochemical Data

The following table summarizes the key quantitative data for Diethyl (aminomethyl)phosphonate oxalate.

| Property | Value | Source(s) |

| CAS Number | 117196-73-3 | [1][2] |

| Molecular Formula | C₇H₁₆NO₇P | [2] |

| Molecular Weight | 257.18 g/mol | [2] |

| Appearance | White Powder | [1] |

| Melting Point | 118°C to 126°C | [1] |

| IUPAC Name | diethoxyphosphorylmethanamine;oxalic acid | [2] |

| InChI Key | OVHZWLGNOJBTDI-UHFFFAOYSA-N | [2] |

| SMILES | CCOP(=O)(CN)OCC.C(=O)(C(=O)O)O |

Synthesis and Characterization

The synthesis of Diethyl (aminomethyl)phosphonate oxalate involves the preparation of the free base, Diethyl (aminomethyl)phosphonate, followed by its conversion to the oxalate salt.

Synthesis of Diethyl (aminomethyl)phosphonate (Free Base)

Several synthetic routes to α-aminophosphonates have been reported. A common method is the reaction of diethyl phosphite with an amine and formaldehyde (a Mannich-type reaction). An alternative route involves the use of N-(bromomethyl)phthalimide and triethylphosphite, followed by hydrazinolysis.

Experimental Protocol: Synthesis via Phthalimide Derivative

This protocol describes the synthesis of the free base, Diethyl (aminomethyl)phosphonate.

-

Step 1: Reaction of N-(bromomethyl)phthalimide and Triethylphosphite

-

A suspension of N-(bromomethyl)phthalimide (15.0 mmol) in triethylphosphite (18.0 mmol) is heated to 90°C for 3 hours.

-

Volatile ethyl bromide is removed by reduced pressure distillation.

-

The crude product is cooled to room temperature and used in the next step without further purification.

-

-

Step 2: Hydrazinolysis

-

To a solution of the crude product from Step 1 (15 mmol) in ethanol (20 mL), add hydrazine monohydrate (21.6 mmol).

-

Stir the resulting mixture at room temperature overnight, and then reflux for 3 hours.

-

Cool the mixture to 0°C, and remove the white precipitate by filtration, washing with ice-cold ethanol.

-

Concentrate the solution under vacuum. The resulting oily residue is purified by column chromatography on silica gel (eluent: Et₂O/MeOH gradient from 80:20 to 70:30) to afford Diethyl (aminomethyl)phosphonate as a pale yellow oil.

-

Preparation of Diethyl (aminomethyl)phosphonate Oxalate

The oxalate salt is prepared by reacting the free base with oxalic acid.

Experimental Protocol: Oxalate Salt Formation

-

Dissolve Diethyl (aminomethyl)phosphonate in a suitable solvent such as ethanol.

-

Add a solution of one equivalent of oxalic acid in ethanol to the solution of the free base.

-

Stir the mixture, which may result in the precipitation of the oxalate salt.

-

The precipitate can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum should conform to the structure of the compound.[1]

-

Titration: Titration with perchloric acid (HClO₄) can be used to determine the purity, which is typically >=94%.[1]

Potential Biological Activities and Signaling Pathways

While specific biological studies on Diethyl (aminomethyl)phosphonate oxalate are limited, the broader class of aminophosphonates and their derivatives, such as aminomethylphosphonic acid (AMPA), have been investigated for various biological activities. AMPA is the hydrolysis product of the parent phosphonate and a metabolite of the herbicide glyphosate.

Potential Anticancer Activity

Studies on AMPA have shown that it can inhibit the growth of human cancer cell lines. The proposed mechanism involves the inhibition of intracellular glycine synthesis. Furthermore, AMPA has been observed to arrest cancer cells in the G1/G0 phase of the cell cycle and induce apoptosis.[3] This apoptotic effect may be mediated through the p53-p21 pathway.[3]

References

An In-depth Technical Guide to the Molecular Structure of Diethyl (aminomethyl)phosphonate Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of Diethyl (aminomethyl)phosphonate oxalate (CAS No: 117196-73-3). Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines known properties with predicted spectroscopic data and established experimental protocols to serve as a valuable resource for researchers. The document is structured to provide an in-depth understanding of the compound, facilitating its use in research and development.

Introduction

Diethyl (aminomethyl)phosphonate oxalate is an organic salt formed from the reaction of Diethyl (aminomethyl)phosphonate and oxalic acid. The parent phosphonate is a structural analog of the amino acid glycine, where the carboxylic acid group is replaced by a phosphonic acid diethyl ester. Such aminophosphonates are of interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors, herbicides, and therapeutic agents. The oxalate salt form is often utilized to improve the handling and stability of the parent amine. This guide details the molecular structure and provides key data for its identification and characterization.

Molecular Structure and Physicochemical Properties

Diethyl (aminomethyl)phosphonate oxalate is comprised of the diethyl (aminomethyl)phosphonate cation and the oxalate anion in a 1:1 ratio. The positive charge is localized on the ammonium group of the phosphonate, which forms an ionic bond with the negatively charged oxalate.

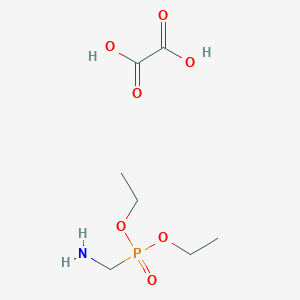

Visualization of the Molecular Structure

Caption: Components of Diethyl (aminomethyl)phosphonate oxalate.

Physicochemical Data

The known physicochemical properties of Diethyl (aminomethyl)phosphonate oxalate are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 117196-73-3 | [1][2] |

| Molecular Formula | C7H16NO7P | [1] |

| Molecular Weight | 257.18 g/mol | [1] |

| Appearance | White powder | [2] |

| Melting Point | 118 - 126 °C | [2] |

| IUPAC Name | diethoxyphosphorylmethanamine;oxalic acid | [1] |

| InChI Key | OVHZWLGNOJBTDI-UHFFFAOYSA-N | [1] |

| SMILES | CCOP(=O)(CN)OCC.C(=O)(C(=O)O)O | [3] |

Spectroscopic Data (Predicted and Representative)

Due to the absence of published experimental spectra for Diethyl (aminomethyl)phosphonate oxalate, this section provides predicted Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) absorption bands, and a plausible Mass Spectrometry (MS) fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables present the predicted 1H and 13C NMR chemical shifts for the Diethyl (aminomethyl)phosphonate cation. These predictions are based on computational models and should be confirmed by experimental data.

Predicted 1H NMR Data (in D2O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Quintet | 4H | -O-CH2-CH3 |

| ~3.2 | Doublet | 2H | P-CH2-N |

| ~1.3 | Triplet | 6H | -O-CH2-CH3 |

Predicted 13C NMR Data (in D2O)

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (oxalate) |

| ~64 | -O-CH2-CH3 |

| ~38 (doublet) | P-CH2-N |

| ~16 | -O-CH2-CH3 |

Infrared (IR) Spectroscopy

The IR spectrum of Diethyl (aminomethyl)phosphonate oxalate is expected to show characteristic absorption bands for the functional groups present.

| Wavenumber (cm-1) | Functional Group | Vibration Mode |

| 3300 - 2500 (broad) | N+-H (Ammonium) and O-H (Oxalic Acid) | Stretching |

| 2980 - 2850 | C-H (Alkyl) | Stretching |

| ~1700 | C=O (Oxalate) | Asymmetric Stretching |

| 1630 - 1550 | N+-H (Ammonium) | Bending |

| 1470 - 1440 | C-H (Alkyl) | Bending |

| ~1310 | C=O (Oxalate) | Symmetric Stretching |

| 1250 - 1150 | P=O (Phosphonate) | Stretching |

| 1050 - 950 | P-O-C (Phosphonate) | Stretching |

Mass Spectrometry (MS)

The mass spectrum of Diethyl (aminomethyl)phosphonate oxalate, under positive ion mode, would primarily show the fragmentation of the Diethyl (aminomethyl)phosphonate cation.

Expected Fragmentation Pattern

| m/z | Proposed Fragment |

| 168.08 | [M+H]+ of Diethyl (aminomethyl)phosphonate |

| 140.05 | Loss of C2H4 (ethylene) from an ethoxy group |

| 122.04 | Loss of two C2H4 molecules |

| 94.02 | [HP(O)(OH)(CH2NH2)]+ |

Experimental Protocols

This section provides detailed, plausible methodologies for the synthesis and characterization of Diethyl (aminomethyl)phosphonate oxalate.

Synthesis of Diethyl (aminomethyl)phosphonate Oxalate

This two-step protocol involves the synthesis of the parent phosphonate followed by salt formation.

Caption: Workflow for the synthesis of the target compound.

Protocol:

-

Synthesis of Diethyl (aminomethyl)phosphonate:

-

To a stirred solution of diethylamine (1.0 eq) and paraformaldehyde (1.0 eq) in a suitable solvent (e.g., toluene) at 0 °C, add diethyl phosphite (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain Diethyl (aminomethyl)phosphonate as a colorless oil.

-

-

Formation of the Oxalate Salt:

-

Dissolve the purified Diethyl (aminomethyl)phosphonate (1.0 eq) in a minimal amount of ethanol.

-

In a separate flask, dissolve oxalic acid dihydrate (1.0 eq) in ethanol, with gentle warming if necessary.

-

Add the oxalic acid solution dropwise to the stirred phosphonate solution at room temperature.

-

A white precipitate should form. Continue stirring for 1-2 hours to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

-

Dry the resulting white powder under vacuum to yield Diethyl (aminomethyl)phosphonate oxalate.

-

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire 1H, 13C, and 31P NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for 1H).

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

-

Acquire the spectrum over a range of 4000-400 cm-1.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

-

Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

-

Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode.

-

Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of Diethyl (aminomethyl)phosphonate oxalate. While a comprehensive set of experimental data is not publicly available, the combination of known physicochemical properties, predicted spectroscopic data, and established experimental protocols presented herein offers a solid foundation for researchers and scientists working with this compound. It is recommended that the predicted data be experimentally verified for any critical applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl (aminomethyl)phosphonate Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Diethyl (aminomethyl)phosphonate oxalate. This document details the synthetic pathway, experimental protocols, and key analytical data for this compound, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.

Introduction

Diethyl (aminomethyl)phosphonate oxalate is an organic salt formed from the reaction of Diethyl (aminomethyl)phosphonate, a key intermediate in the synthesis of α-aminophosphonic acids, and oxalic acid. α-Aminophosphonic acids are notable as structural analogs of α-amino acids, where a phosphonic acid moiety replaces the carboxylic acid group. This substitution imparts unique biochemical properties, making them valuable building blocks in medicinal chemistry for the development of enzyme inhibitors, peptide mimics, and pharmacologically active agents. The oxalate salt form often provides a stable, crystalline solid that is easier to handle and purify compared to the free amine.

Synthesis Pathway

The synthesis of Diethyl (aminomethyl)phosphonate oxalate is a two-step process. The first step involves the synthesis of the free base, Diethyl (aminomethyl)phosphonate. The second step is the formation of the oxalate salt.

Caption: Synthesis pathway for Diethyl (aminomethyl)phosphonate oxalate.

Experimental Protocols

Synthesis of Diethyl (aminomethyl)phosphonate

This protocol is based on the Pudovik reaction, a well-established method for the synthesis of α-aminophosphonates.

Materials:

-

Diethyl phosphite

-

Paraformaldehyde

-

Ammonia (aqueous solution, 25-28%)

-

Ethanol

-

Anhydrous sodium sulfate

-

Toluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of diethyl phosphite and paraformaldehyde in ethanol is prepared.

-

Aqueous ammonia is added dropwise to the stirred mixture at room temperature. An exothermic reaction is typically observed.

-

After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in toluene and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude Diethyl (aminomethyl)phosphonate as an oil.

-

The crude product can be purified by vacuum distillation.

Synthesis of Diethyl (aminomethyl)phosphonate Oxalate

Materials:

-

Diethyl (aminomethyl)phosphonate

-

Oxalic acid dihydrate

-

Ethanol

Procedure:

-

Dissolve a known amount of Diethyl (aminomethyl)phosphonate in ethanol in a flask with stirring.

-

In a separate beaker, dissolve an equimolar amount of oxalic acid dihydrate in a minimal amount of hot ethanol.

-

Slowly add the hot oxalic acid solution to the stirred solution of Diethyl (aminomethyl)phosphonate.

-

A white precipitate of Diethyl (aminomethyl)phosphonate oxalate should form upon addition or after cooling the mixture in an ice bath.

-

The mixture is stirred for an additional 30 minutes at room temperature and then cooled to 0-5 °C to ensure complete precipitation.

-

The white solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.

Characterization Data

The following tables summarize the key physical and spectroscopic data for Diethyl (aminomethyl)phosphonate oxalate.

Physical Properties

| Property | Value |

| CAS Number | 117196-73-3[1] |

| Molecular Formula | C₇H₁₆NO₇P[1] |

| Molecular Weight | 257.18 g/mol [1] |

| Appearance | White powder[2][3][4] |

| Melting Point | 118-126 °C[2][3][4] |

Predicted Spectroscopic Data

4.2.1. Predicted ¹H NMR Data (D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | m | 4H | OCH₂ CH₃ |

| ~3.20 | d, J(P,H) ≈ 12 Hz | 2H | P-CH₂ -NH₃⁺ |

| ~1.30 | t, J(H,H) = 7.1 Hz | 6H | OCH₂CH₃ |

4.2.2. Predicted ¹³C NMR Data (D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C =O (oxalate) |

| ~65 | OCH₂ CH₃ |

| ~38 (d, J(P,C) ≈ 135 Hz) | P-CH₂ -NH₃⁺ |

| ~16 | OCH₂CH₃ |

4.2.3. Predicted ³¹P NMR Data (D₂O, 162 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~20-25 | P |

4.2.4. Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2800 | Broad, Strong | N-H and O-H stretching (amine salt, carboxylic acid) |

| 2980-2900 | Medium | C-H stretching (alkyl) |

| ~1720, ~1680 | Strong | C=O stretching (oxalate) |

| 1240-1200 | Strong | P=O stretching |

| 1050-1020 | Strong | P-O-C stretching |

4.2.5. Predicted Mass Spectrometry (MS) Data

For the free base, Diethyl (aminomethyl)phosphonate:

-

ESI-MS (Positive Ion Mode): [M+H]⁺ at m/z 168.08.

For the oxalate salt, analysis would show the peak for the protonated free base.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of Diethyl (aminomethyl)phosphonate oxalate.

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide outlines the synthesis and characterization of Diethyl (aminomethyl)phosphonate oxalate. While a detailed experimental protocol for the synthesis of the precursor, Diethyl (aminomethyl)phosphonate, is available, specific documented procedures and experimental characterization data for the final oxalate salt are limited in the public domain. The provided protocols are based on established chemical principles, and the spectroscopic data are predicted to guide researchers in their synthetic and analytical efforts. Further experimental verification is recommended to confirm the presented data.

References

- 1. diethyl (aminomethyl)phosphonate oxalate salt | C7H16NO7P | CID 2733594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl (aminomethyl)phosphonate oxalate, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Diethyl (aminomethyl)phosphonate oxalate, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 332210050 [thermofisher.com]

A Comprehensive Technical Guide to the Solubility of Diethyl (Aminomethyl)phosphonate Oxalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of diethyl (aminomethyl)phosphonate oxalate, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine its solubility in various organic solvents. The guide outlines a comprehensive experimental protocol for solubility determination, presents a structured template for data presentation, and includes a visual workflow to guide the experimental process.

Introduction

Diethyl (aminomethyl)phosphonate and its derivatives are key intermediates in the synthesis of a variety of biologically active compounds, including enzyme inhibitors and pharmacologically active agents. The oxalate salt form is often utilized to improve stability and handling properties. A thorough understanding of the solubility of diethyl (aminomethyl)phosphonate oxalate in organic solvents is critical for its application in drug development, process chemistry, and formulation science. Solubility data is essential for designing reaction conditions, purification strategies, and formulating drug delivery systems.

Phosphonate esters are generally characterized by their solubility in a range of organic solvents. However, the introduction of an oxalate salt moiety can significantly alter the solubility profile, often reducing solubility in non-polar organic solvents and potentially increasing it in more polar or protic solvents. This guide provides the necessary tools for researchers to systematically investigate and document these crucial solubility properties.

Physicochemical Properties of Diethyl (Aminomethyl)phosphonate Oxalate

A summary of the known physicochemical properties of diethyl (aminomethyl)phosphonate oxalate is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆NO₇P | PubChem |

| Molecular Weight | 257.18 g/mol | PubChem |

| Appearance | White Powder | Thermo Fisher Scientific |

| Melting Point | 118°C to 126°C | Thermo Fisher Scientific |

Predicted Solubility Profile

Based on the general solubility trends of related compounds:

-

Phosphonate Esters: Generally exhibit good solubility in a range of organic solvents.

-

Organic Salts: Solubility is highly dependent on the nature of the cation and anion, as well as the solvent. The presence of the oxalate salt will introduce ionic character, which may decrease solubility in non-polar solvents and increase it in polar solvents.

-

Aminophosphonates: The presence of the amino group can also influence solubility through hydrogen bonding interactions.

It is anticipated that diethyl (aminomethyl)phosphonate oxalate will exhibit limited solubility in non-polar aprotic solvents and higher solubility in polar protic and aprotic solvents.

Quantitative Solubility Data

Table 2: Experimentally Determined Solubility of Diethyl (Aminomethyl)phosphonate Oxalate in Various Organic Solvents

| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Non-Polar Aprotic | ||||

| Hexane | 1.89 | 25 | Data to be determined | Data to be determined |

| Toluene | 2.38 | 25 | Data to be determined | Data to be determined |

| Diethyl Ether | 4.34 | 25 | Data to be determined | Data to be determined |

| Polar Aprotic | ||||

| Dichloromethane | 9.08 | 25 | Data to be determined | Data to be determined |

| Acetone | 20.7 | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 37.5 | 25 | Data to be determined | Data to be determined |

| Dimethylformamide (DMF) | 36.7 | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 25 | Data to be determined | Data to be determined |

| Polar Protic | ||||

| Methanol | 32.7 | 25 | Data to be determined | Data to be determined |

| Ethanol | 24.5 | 25 | Data to be determined | Data to be determined |

| Isopropanol | 19.9 | 25 | Data to be determined | Data to be determined |

| Water | 80.1 | 25 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the solubility of diethyl (aminomethyl)phosphonate oxalate in organic solvents using the widely accepted isothermal shake-flask method.

Materials and Equipment

-

Diethyl (aminomethyl)phosphonate oxalate (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or a validated titration method)

Experimental Workflow

The general workflow for the experimental determination of solubility is depicted in the following diagram.

Caption: Workflow for determining the solubility of a solid in a liquid.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of diethyl (aminomethyl)phosphonate oxalate to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (typically 24-72 hours).

-

-

Phase Separation and Sampling:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate phase separation.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered supernatant to determine the mass of the solution.

-

Evaporate the solvent from the vial under reduced pressure or in a fume hood.

-

Weigh the vial again to determine the mass of the dissolved solid.

-

Alternatively, dilute the filtered supernatant to a known volume and determine the concentration of diethyl (aminomethyl)phosphonate oxalate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or a suitable titration method.

-

-

Data Analysis and Reporting:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Repeat the experiment at least in triplicate for each solvent and temperature to ensure reproducibility.

-

Report the average solubility and the standard deviation.

-

Logical Relationships in Solubility Determination

The following diagram illustrates the key relationships and considerations in a solubility study.

Caption: Factors influencing the solubility of a solid compound.

Conclusion

While specific quantitative solubility data for diethyl (aminomethyl)phosphonate oxalate in organic solvents is currently lacking in the public domain, this technical guide provides researchers with the necessary framework to systematically determine and report this crucial information. The detailed experimental protocol, data presentation template, and workflow diagrams are designed to facilitate high-quality, reproducible solubility studies. The generation of this data will be invaluable for the advancement of research and development involving this important chemical entity.

An In-depth Technical Guide on the Physical and Chemical Properties of Diethyl (aminomethyl)phosphonate Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Diethyl (aminomethyl)phosphonate oxalate. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis, and a review of its biological activities with a focus on its mechanism of action.

Chemical and Physical Properties

Diethyl (aminomethyl)phosphonate oxalate is a white crystalline powder. It is the oxalate salt of Diethyl (aminomethyl)phosphonate, an organophosphorus compound belonging to the class of α-aminophosphonates.

| Property | Value | Source |

| CAS Number | 117196-73-3 | [1] |

| Molecular Formula | C₇H₁₆NO₇P | [1] |

| Molecular Weight | 257.18 g/mol | [1] |

| IUPAC Name | diethoxyphosphorylmethanamine;oxalic acid | [1] |

| SMILES | CCOP(=O)(CN)OCC.C(=O)(C(=O)O)O | [2] |

| InChI Key | OVHZWLGNOJBTDI-UHFFFAOYSA-N | [1] |

| Property | Value | Source |

| Appearance | White Powder | Thermo Fisher Scientific |

| Melting Point | 118-126 °C | Thermo Fisher Scientific |

While specific spectral data files are not publicly available, product specifications from suppliers indicate that the infrared spectrum of their Diethyl (aminomethyl)phosphonate oxalate conforms to the standard.

Experimental Protocols

The synthesis of Diethyl (aminomethyl)phosphonate oxalate involves two main steps: the synthesis of the free base, Diethyl (aminomethyl)phosphonate, followed by its conversion to the oxalate salt. A common method for the synthesis of the free base is a variation of the Kabachnik-Fields reaction.

A plausible synthetic route involves the reaction of diethyl phosphite, formaldehyde (or its polymer paraformaldehyde), and ammonia or a suitable amine. A general procedure for the synthesis of α-aminophosphonates is as follows:

Materials:

-

Diethyl phosphite

-

Paraformaldehyde

-

Ammonia (e.g., in an alcoholic solution)

-

Anhydrous solvent (e.g., ethanol, methanol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve paraformaldehyde in the chosen anhydrous alcohol.

-

To this solution, add diethyl phosphite.

-

Slowly add a solution of ammonia in the same alcohol to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated for several hours to drive it to completion.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, for example, by vacuum distillation or column chromatography, to yield pure Diethyl (aminomethyl)phosphonate as an oil.

Materials:

-

Diethyl (aminomethyl)phosphonate (free base)

-

Oxalic acid

-

Anhydrous solvent (e.g., diethyl ether, ethanol)

Procedure:

-

Dissolve a known amount of Diethyl (aminomethyl)phosphonate in a suitable anhydrous solvent, such as diethyl ether or ethanol.

-

In a separate flask, prepare a solution of one molar equivalent of oxalic acid in the same solvent.

-

Slowly add the oxalic acid solution to the solution of the free base with stirring.

-

The oxalate salt will precipitate out of the solution as a white solid.

-

The precipitate is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield pure Diethyl (aminomethyl)phosphonate oxalate.

Biological Activity and Mechanism of Action

Aminophosphonates, including the aminomethylphosphonic acid moiety, are known for their wide range of biological activities. The primary activity of interest for drug development professionals is their antibacterial action.

Phosphonopeptides containing aminomethylphosphonic acid have demonstrated in vitro and in vivo antibacterial activity.[3] The mechanism of action involves the inhibition of enzymes crucial for the biosynthesis of the bacterial cell wall.[3]

The antibacterial effect of aminomethylphosphonic acid is attributed to its role as a mimetic of both D-alanine and L-alanine.[3] This allows it to inhibit key enzymes in the peptidoglycan synthesis pathway:

-

Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall. Aminomethylphosphonic acid acts as an inhibitor of this enzyme.[3]

-

D-Ala-D-Ala Synthetase (Ddl): This enzyme is responsible for the ligation of two D-alanine molecules to form the D-Ala-D-Ala dipeptide, another critical building block of peptidoglycan. Aminomethylphosphonic acid also inhibits this enzyme.[3]

-

UDP-N-acetylmuramyl-L-alanine Synthetase: This enzyme is also inhibited by aminomethylphosphonic acid.[3]

By inhibiting these enzymes, aminomethylphosphonic acid effectively halts the synthesis of peptidoglycan, leading to a weakened cell wall and ultimately bacterial cell death.

References

- 1. diethyl (aminomethyl)phosphonate oxalate salt | C7H16NO7P | CID 2733594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl (aminomethyl)phosphonate oxalate, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diethyl (aminomethyl)phosphonate Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies related to diethyl (aminomethyl)phosphonate oxalate. The information contained herein is intended to support research and development activities in the fields of medicinal chemistry and drug discovery.

Physicochemical Properties

Diethyl (aminomethyl)phosphonate oxalate is a white crystalline powder.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | White Powder | [1][2] |

| Melting Point | 118°C to 126°C | [1][2][3] |

| Molecular Formula | C₇H₁₆NO₇P | [4] |

| Molecular Weight | 257.18 g/mol | [4] |

| CAS Number | 117196-73-3 | [3][4] |

| IUPAC Name | diethoxyphosphorylmethanamine;oxalic acid | [4] |

Experimental Protocols

2.1. Determination of Melting Point

The melting point of diethyl (aminomethyl)phosphonate oxalate can be determined using the capillary method with a standard melting point apparatus.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Diethyl (aminomethyl)phosphonate oxalate sample, finely powdered and dry

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the dry, powdered diethyl (aminomethyl)phosphonate oxalate is introduced into the open end of a capillary tube. The tube is then gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[1][2]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[2]

-

Initial Rapid Heating: The apparatus is heated at a rapid rate to quickly determine an approximate melting range.

-

Accurate Measurement: A fresh sample is prepared, and the apparatus is allowed to cool to at least 20°C below the approximate melting point. The sample is then heated at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5]

Synthetic Utility and Applications

Diethyl (aminomethyl)phosphonate is a valuable building block in organic synthesis, particularly for the preparation of α-aminophosphonic acids and their derivatives, which are known for their biological activities.[6] These compounds are stable isosteres of natural amino acids and can act as enzyme inhibitors, haptens for catalytic antibody production, and antibacterial agents.[6] The oxalate salt provides a stable, crystalline form of the parent amine.

Below is a diagram illustrating the logical workflow from diethyl (aminomethyl)phosphonate to bioactive compounds.

Caption: Synthetic pathways from diethyl (aminomethyl)phosphonate.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Diethyl (aminomethyl)phosphonate oxalate, 95% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 4. diethyl (aminomethyl)phosphonate oxalate salt | C7H16NO7P | CID 2733594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pennwest.edu [pennwest.edu]

- 6. Diethyl (aminomethyl)phosphonate|CAS 50917-72-1 [benchchem.com]

An In-Depth Technical Guide to Diethyl (aminomethyl)phosphonate oxalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Diethyl (aminomethyl)phosphonate oxalate, a versatile building block in medicinal chemistry and drug discovery. It details its chemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Properties

The IUPAC name for Diethyl (aminomethyl)phosphonate oxalate is diethoxyphosphorylmethanamine;oxalic acid [1][2]. It is the oxalate salt of Diethyl (aminomethyl)phosphonate. The presence of the oxalate group aids in the purification and handling of the parent amine by forming a stable, crystalline solid.

A summary of the key quantitative data for Diethyl (aminomethyl)phosphonate oxalate is presented below for easy reference.

| Property | Value | Reference |

| IUPAC Name | diethoxyphosphorylmethanamine;oxalic acid | [1][2] |

| CAS Number | 117196-73-3 | [1][3] |

| Molecular Formula | C₇H₁₆NO₇P (C₅H₁₄NO₃P · C₂H₂O₄) | [1][2] |

| Molecular Weight | 257.18 g/mol | [1][2] |

| Appearance | White Powder | [3] |

| Melting Point | 118°C to 126°C | [2][3] |

| InChI Key | OVHZWLGNOJBTDI-UHFFFAOYSA-N | [1][2] |

| SMILES | CCOP(=O)(CN)OCC.C(=O)(C(=O)O)O | [2] |

| Purity | ≥95% | [3] |

Synthesis and Experimental Protocols

Diethyl (aminomethyl)phosphonate is a key intermediate whose synthesis is a critical first step. One common method involves a multi-step process starting from N-(bromomethyl)phthalimide and triethylphosphite, followed by deprotection.

This protocol outlines a two-step synthesis to obtain the free amine, Diethyl (aminomethyl)phosphonate.

Step 1: Synthesis of Diethyl (phthalimidomethyl)phosphonate

-

A suspension of N-(bromomethyl)phthalimide (3.6 g, 15.0 mmol) in triethylphosphite (3.00 g, 18.0 mmol) is prepared.

-

The mixture is heated to 90°C for 3 hours.

-

A distillation apparatus is then attached, and the volatile ethyl bromide byproduct is removed by distillation under reduced pressure.

-

The crude mixture is cooled to room temperature, yielding a white solid which can be used in the next step without further purification.

Step 2: Deprotection to Yield Diethyl (aminomethyl)phosphonate

-

The solid from the previous step (4.5 g, 15 mmol) is dissolved in ethanol (20 mL).

-

Hydrazine monohydrate (1.05 mL, 21.6 mmol) is added to the solution.

-

The resulting mixture is stirred at room temperature overnight and then refluxed for 3 hours.

-

The crude mixture is cooled to 0°C, and the white precipitate (phthalhydrazide) is removed by filtration and washed with ice-cold ethanol.

-

The filtrate is concentrated under vacuum. The resulting oily residue is purified by column chromatography on silica gel (eluting with a gradient of Et₂O/MeOH from 80:20 to 70:30) to afford Diethyl (aminomethyl)phosphonate as a pale yellow oil (2.43 g, 97% yield).

To obtain the oxalate salt, the purified amine would then be treated with oxalic acid in a suitable solvent.

Caption: Workflow for the synthesis of Diethyl (aminomethyl)phosphonate.

Applications in Drug Development

Phosphonates are recognized as valuable phosphate mimics in medicinal chemistry because the P-C bond is resistant to hydrolysis, unlike the P-O bond in phosphates[4][5]. This stability makes them effective bioisosteres of amino acids, carboxylates, and phosphates[4][6]. Diethyl (aminomethyl)phosphonate serves as a crucial starting material for a variety of biologically active compounds.

-

α-Aminophosphonic Acids: It is a primary precursor for α-aminophosphonic acids, which are stable analogues of natural amino acids[6]. These analogues are used to design enzyme inhibitors.

-

Phosphonopeptides: The compound is a critical intermediate in synthesizing phosphonopeptides, where a phosphonic acid moiety replaces a carboxylic group[6]. These molecules are investigated as enzyme inhibitors and antibacterial agents because their tetrahedral structure mimics the transition state of enzyme-catalyzed reactions[4][6].

-

Cyclic α-Aminophosphonates: It is used in the synthesis of cyclic α-aminophosphonates, which present novel scaffolds for medicinal chemistry research[6].

-

Enzyme Inhibitors: Phosphonates and bisphosphonates have demonstrated pharmacological utility as inhibitors of enzymes that metabolize phosphate and pyrophosphate substrates[4]. Nitrogen-containing bisphosphonates, for instance, are used to treat bone-resorption disorders by inhibiting farnesyl pyrophosphate synthase[4].

-

Anticancer and Antiviral Agents: The α-aminophosphonate scaffold is integral to compounds tested for anticancer activity[7]. Furthermore, phosphonates are a key feature of clinically used antiviral drugs like Cidofovir and Tenofovir[5].

The logical relationship between Diethyl (aminomethyl)phosphonate and its derivatives in drug discovery is illustrated below. The parent compound acts as a foundational scaffold that can be chemically modified to generate diverse libraries of compounds for screening and development.

Caption: Relationship between the core compound and its applications.

Safety and Handling

Diethyl (aminomethyl)phosphonate oxalate is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and it causes severe skin burns and eye damage[1][6]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. This product is intended for research purposes only and is not for diagnostic or therapeutic use[6].

References

- 1. diethyl (aminomethyl)phosphonate oxalate salt | C7H16NO7P | CID 2733594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl (aminomethyl)phosphonate oxalate, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Diethyl (aminomethyl)phosphonate oxalate, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diethyl (aminomethyl)phosphonate|CAS 50917-72-1 [benchchem.com]

- 7. Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Aminophosphonate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophosphonate derivatives represent a versatile class of organophosphorus compounds that have garnered significant attention in medicinal, agricultural, and materials science. Structurally analogous to α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety, these compounds exhibit a broad spectrum of biological activities. This structural mimicry allows them to function as effective enzyme inhibitors, antagonists of natural amino acids, and modulators of key signaling pathways.[1] Their inherent stability against hydrolysis compared to phosphates makes them robust candidates for various applications, including drug development and agrochemicals. This in-depth technical guide explores the core biological activities of aminophosphonate derivatives, providing detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of key molecular pathways.

Core Biological Activities and Quantitative Data

Aminophosphonate derivatives have demonstrated a wide array of biological effects, including anticancer, antiviral, antibacterial, antifungal, and herbicidal activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Anticancer Activity

The anticancer potential of aminophosphonate derivatives is one of the most extensively studied areas. These compounds exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Aminophosphonate Derivatives (IC50 values in µM)

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| Phosphinoylmethyl-aminophosphonate 2e | PC-3 (Prostate) | 29.4 | [1] |

| Phosphinoylmethyl-aminophosphonate 2d | MDA-MB-231 (Breast) | 45.8 | [1] |

| Phosphonoylmethyl-aminophosphonate 2b | A431 (Skin) | 53.2 | [1] |

| Phosphinoylmethyl-aminophosphonate 2e | MDA-MB-231 (Breast) | 55.1 | [1] |

| β-Carboline-α-aminophosphonate (BCP-1) | MCF-7 (Breast) | 18.2 (48h) | [2] |

| β-Carboline-α-aminophosphonate (BCP-1) | MDA-MB-231 (Breast) | 16.9 (48h) | [2] |

| Furan-derived aminophosphonates | HT29 (Colorectal) | Varies | [3] |

| Furan-derived aminophosphonates | HCT116 (Colorectal) | Varies | [3] |

| Aminophosphonate containing Chitosan 1c | MCF-7 (Breast) | 0.01 | [4] |

| Aminophosphonate containing Chitosan 1h | HepG2 (Liver) | 0.02 | [4] |

Antiviral Activity

Several aminophosphonate derivatives have shown promising activity against various plant and animal viruses. Their mechanism of action often involves the inhibition of viral replication or interference with the viral life cycle. A significant amount of research has focused on their efficacy against the Tobacco Mosaic Virus (TMV).

Table 2: Antiviral Activity of Aminophosphonate Derivatives against TMV

| Compound/Derivative Class | Activity Type | EC50 (µg/mL) | Reference |

| Amide-derivative 6g | Inactivation | 54.8 | [5] |

| Amide-derivative 6l | Inactivation | 60.0 | [5] |

| Amide-derivative 6n | Inactivation | 65.2 | [5] |

| Ningnanmycin (Control) | Inactivation | 55.6 | [5] |

| Cyanoacrylate-derivative 8d | Inactivation | 55.5 | [6] |

| Cyanoacrylate-derivative 8e | Inactivation | 55.3 | [6] |

| Ningnanmycin (Control) | Inactivation | 50.9 | [6] |

| Chalcone-derivative B3 | Curative | 356.7 | [7] |

| Chiral Thiourea-derivative Y14 | Inactivation | 63.8 | [8] |

| Chiral Thiourea-derivative Y18 | Inactivation | 57.7 | [8] |

| Chiral Thiourea-derivative Y21 | Inactivation | 48.1 | [8] |

| Hydrazone-derivative 6k | Curative | 65.1% inhibition | [9] |

| Hydrazone-derivative 6k | Protective | 74.3% inhibition | [9] |

| Hydrazone-derivative 6k | Inactivation | 94.3% inhibition | [9] |

Antibacterial and Antifungal Activity

The antimicrobial properties of aminophosphonates make them potential candidates for the development of new antibiotics and fungicides. They exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.

Table 3: Antibacterial and Antifungal Activity of Aminophosphonate Derivatives (MIC values)

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Coumarylthiazole α-aminophosphonates | Gram-positive bacteria | 0.25 - 128 | [10] |

| Coumarylthiazole α-aminophosphonates | Gram-negative bacteria | 0.25 - 128 | [10] |

| Coumarylthiazole α-aminophosphonates | Fungal strains | 0.25 - 32 | [10] |

| Coumarin α-aminophosphonates | A. baumannii | 2 - 8.3 µM | [11] |

| Coumarin α-aminophosphonates | P. aeruginosa | 2 - 8.3 µM | [11] |

| Coumarin α-aminophosphonates | E. cloacae | 2 - 8.3 µM | [11] |

| Aminophosphonic Derivatives | Lomentospora prolificans | 900 - >900 | [12] |

| Phosphonate Derivatives | E. coli K12 | Varies | [13] |

Herbicidal Activity

Aminophosphonate derivatives have also been explored for their potential as herbicides. Their mode of action often involves the inhibition of enzymes crucial for plant growth and development.

Table 4: Herbicidal Activity of Aminophosphonate Derivatives

| Compound/Derivative Class | Plant Species | Activity | Reference |

| Pyrido[2,3-d]pyrimidine 2o | Bentgrass | Good activity at 1 mM | [14] |

| Pyrido[2,3-d]pyrimidine 2o | Wheat | Inhibition comparable to flumioxazin | [14] |

| Ureidopyrimidine 15c | Zinnia elegans, Abutilon theophrasti | 95% control at 9.375 g a.i./ha | [15] |

Key Mechanisms of Action

The diverse biological activities of aminophosphonate derivatives stem from their ability to interact with various biological targets. A primary mechanism is the inhibition of enzymes, where the tetrahedral phosphonate group mimics the transition state of substrate hydrolysis.[16]

Enzyme Inhibition

Aminophosphonates are potent inhibitors of several enzyme classes, including:

-

Proteases: They can act as transition-state analogue inhibitors of metalloproteases and serine proteases.

-

Enzymes of Amino Acid Metabolism: Their structural similarity to amino acids allows them to competitively inhibit enzymes involved in amino acid biosynthesis and metabolism.

Modulation of Signaling Pathways

In the context of cancer, aminophosphonate derivatives have been shown to modulate critical intracellular signaling pathways that control cell proliferation, survival, and apoptosis.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth and survival and is often hyperactivated in cancer.[17][18] Some aminophosphonate derivatives can inhibit this pathway, leading to decreased cancer cell proliferation and survival.

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents, including certain aminophosphonate derivatives, function by inducing apoptosis in cancer cells. The intrinsic, or mitochondrial, pathway of apoptosis is a key target.[19][20]

Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of aminophosphonate derivatives.

Synthesis of α-Aminophosphonate Derivatives

The Kabachnik-Fields reaction is a widely used one-pot, three-component synthesis method.

Protocol: General Procedure for Catalyzed Synthesis of α-Aminophosphonates [21]

-

Reactant Preparation: In a round-bottom flask, combine the aldehyde or ketone (1.0 mmol), the amine (1.0 mmol), and the dialkyl phosphite (1.0-1.2 mmol).

-

Solvent and Catalyst Addition: Add a suitable solvent (e.g., dichloromethane, acetonitrile, or perform neat) and the catalyst (e.g., Mg(ClO₄)₂, InCl₃, or ZnCl₂).

-

Reaction: Stir the mixture at room temperature or an elevated temperature as required. The reaction can also be carried out under microwave irradiation for shorter reaction times.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, if the reaction was performed neat, dilute the mixture with a suitable organic solvent like ethyl acetate. Wash the organic mixture sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure α-aminophosphonate derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][13]

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the aminophosphonate derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

In Vitro Antibacterial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[17]

Protocol: Agar Well Diffusion Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the bacterial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 50-100 µL) of the aminophosphonate derivative solution (at a known concentration) into each well. Also, include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

In Vitro Antifungal Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[22]

Protocol: Broth Microdilution Antifungal Susceptibility Test

-

Inoculum Preparation: Prepare a standardized fungal spore or yeast suspension in sterile saline or water.

-

Compound Dilution: Perform serial two-fold dilutions of the aminophosphonate derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Add the standardized fungal inoculum to each well to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the growth rate of the fungus.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

In Vivo Antiviral Activity against Tobacco Mosaic Virus (TMV)

The half-leaf method is a common technique to evaluate the in vivo antiviral activity of compounds against TMV.

Protocol: Half-Leaf Method for TMV Activity

-

Virus Inoculation: Cultivate host plants (e.g., Nicotiana glutinosa) to the 4-6 leaf stage. Mechanically inoculate the leaves with a 58.8 µg/mL solution of TMV.

-

Compound Application:

-

Curative Activity: After 2-4 hours of virus inoculation, smear a solution of the aminophosphonate derivative (at a specific concentration, e.g., 500 µg/mL) on the left side of each leaf, and the solvent control on the right side.

-

Protective Activity: Smear the compound solution on the left side of the leaves and the solvent control on the right side. After 24 hours, inoculate the entire leaf with the TMV solution.

-

Inactivation Activity: Mix the TMV solution with the compound solution for 30 minutes. Then, inoculate the left side of the leaves with this mixture and the right side with a mixture of TMV and the solvent control.

-

-

Incubation and Observation: Keep the plants in a greenhouse and count the number of local lesions on each half of the leaves 3-4 days after inoculation.

-

Data Analysis: Calculate the percent inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Herbicidal Activity: Pre- and Post-Emergence Assays

These assays evaluate the herbicidal effect of a compound when applied to the soil before weed emergence or directly to the foliage after emergence.[23]

Protocol: Herbicidal Activity Assay

-

Plant Cultivation: Grow target weed species in pots containing soil in a greenhouse.

-

Compound Preparation: Dissolve the aminophosphonate derivative in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to the desired concentrations.

-

Application:

-

Pre-emergence: Apply the compound solution uniformly to the soil surface one day after seeding the weeds.

-

Post-emergence: Apply the compound solution as a spray to the foliage of the weeds at the 3-5 leaf stage.

-

-

Evaluation: Keep the treated plants in the greenhouse under controlled conditions. Assess the phytotoxic activity visually at specified time points (e.g., 7 and 21 days after treatment) by rating the percentage of plant injury or growth inhibition compared to untreated control plants.

Conclusion

Aminophosphonate derivatives continue to be a promising class of compounds with a remarkable diversity of biological activities. Their structural analogy to amino acids provides a powerful platform for the design of potent enzyme inhibitors and modulators of cellular processes. The comprehensive data and detailed methodologies presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, agrochemical development, and biomedical research, facilitating further exploration and optimization of these versatile molecules. The ongoing investigation into their mechanisms of action and structure-activity relationships will undoubtedly lead to the development of novel therapeutic agents and agricultural products with improved efficacy and selectivity.

References

- 1. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and antiviral activities of cyanoacrylate derivatives containing an alpha-aminophosphonate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents Combined With Active Fragment and Molecular Docking [frontiersin.org]

- 10. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation against Lomentospora prolificans [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Evaluation of Herbicidal Ureidopyrimidine Compounds: Focus on Sulfonamide Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 18. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 21. m.youtube.com [m.youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Analogs: A Technical Guide to Phosphonates as Phosphate Mimics in Biochemistry

For researchers, scientists, and drug development professionals, this in-depth guide explores the critical role of phosphonates as stable analogs of phosphates. By replacing a labile P-O-C bond with a robust P-C bond, phosphonates offer unparalleled stability, making them invaluable tools in elucidating biochemical pathways and developing novel therapeutics.

This document provides a comprehensive overview of the core principles governing the use of phosphonates, including their comparative physicochemical properties, synthesis, and applications as enzyme inhibitors. Detailed experimental protocols for their synthesis and kinetic analysis are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their biochemical significance.

The Foundation of Stability: Phosphates vs. Phosphonates

The fundamental difference between a phosphate and a phosphonate lies in the substitution of an oxygen atom with a carbon atom, forming a direct phosphorus-carbon (P-C) bond. This seemingly subtle change has profound implications for the molecule's stability and its utility in biochemistry.[1][2] The P-C bond is significantly more resistant to chemical and enzymatic hydrolysis compared to the phosphate's P-O-C ester linkage.[3] This inherent stability makes phosphonates non-hydrolyzable mimics of their phosphate counterparts, allowing them to act as potent and specific inhibitors of enzymes that recognize and process phosphate-containing substrates.[4]

Comparative Physicochemical Properties

The substitution of oxygen with carbon also influences several key physicochemical parameters, as summarized in the table below. These differences can affect how the analog interacts with its biological target.

| Property | Phosphate Ester | Phosphonate | Key Differences & Implications |

| Bond Type | P-O-C | P-C | The P-C bond is hydrolytically and enzymatically more stable.[3] |

| pKa1 | ~1-2 | ~1.1-2.3 | Similar first acidity.[5][6] |

| pKa2 | ~6.5-7.2 | ~5.3-7.2 | Second pKa values are also in a similar range, allowing them to mimic the charge state of phosphates at physiological pH.[5][6][7] |

| P-X Bond Length | ~1.63 Å (P-O) | ~1.83 Å (P-C) | The P-C bond is longer than the P-O bond. |

| P-X-C Bond Angle | ~118.7° (P-O-C) | ~112.1° (P-C-C) | The bond angle is smaller in phosphonates. |

| Solubility | Generally high in water | High in water | Both are highly water-soluble.[8] |

Applications in Biochemical Research and Drug Development

The stability of phosphonates has made them indispensable in medicinal chemistry and biochemical research. They are widely used as:

-

Enzyme Inhibitors: By mimicking the transition state or the natural substrate of an enzyme, phosphonates can act as potent competitive inhibitors. This is particularly valuable for studying enzymes involved in phosphate metabolism, such as kinases, phosphatases, and polymerases.[9]

-

Therapeutic Agents: Several phosphonate-based drugs have been successfully developed. Bisphosphonates (e.g., alendronate) are used to treat bone disorders by inhibiting farnesyl pyrophosphate synthase. Acyclic nucleoside phosphonates, such as Tenofovir and Adefovir, are cornerstone antiviral drugs for the treatment of HIV and Hepatitis B, respectively.[10][11][12][13][14][15] Their mechanism of action involves the inhibition of viral reverse transcriptase.[11][12]

-

Biochemical Probes: Labeled phosphonates can be used to trace metabolic pathways and study enzyme mechanisms without the complication of rapid hydrolysis.

Quantitative Comparison of Inhibitory Activity

The following table provides examples of the inhibitory potency (IC50 and Ki values) of phosphonate analogs compared to their phosphate counterparts.

| Enzyme | Phosphate Substrate/Analog | Phosphonate Inhibitor | IC50 / Ki (Phosphonate) | Reference |

| HBV DNA Polymerase | Deoxyadenosine triphosphate | Adefovir Diphosphate | Ki = 0.1 µM | [15] |

| Human Acetylcholinesterase | Acetylcholine | Bicyclic enol phosphonate | IC50 = 3 µM | [16] |

| Bordetella pertussis Adenylate Cyclase Toxin (ACT) | ATP | 4-(4-(benzylcarbamoyl)phenyl-5-PME-2-aminothiazole diphosphate | IC50 = 9 nM | [4] |

| Bacillus anthracis Edema Factor (EF) | ATP | 4-(4-(benzylcarbamoyl)phenyl-5-PME-2-aminothiazole diphosphate | IC50 = 11.6 nM | [4] |

Key Signaling Pathways Targeted by Phosphonate Analogs

Phosphonates are particularly effective in modulating signaling pathways that are heavily reliant on protein phosphorylation and dephosphorylation events.

Protein Kinase Signaling Pathways

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes.[17] Phosphonate analogs can be designed to inhibit kinases by competing with ATP or the protein substrate.

Phosphoinositide 3-Kinase (PI3K) Signaling Pathway

The PI3K pathway is crucial for cell growth, proliferation, and survival. It is initiated by the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K.[18][19][20][21][22] Phosphonate analogs of phosphoinositides can be used to study and inhibit PI3K and other enzymes in this pathway.

Mechanism of Action of Acyclic Nucleoside Phosphonates

The antiviral drugs Tenofovir and Adefovir are prodrugs that are metabolized intracellularly to their active diphosphate forms. These phosphonate analogs then compete with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing viral DNA chain by reverse transcriptase. Lacking a 3'-hydroxyl group, their incorporation leads to chain termination and halts viral replication.[10][11][12][13][23][24]

Experimental Protocols

Synthesis of Phosphonates

A common and versatile method for the synthesis of phosphonates is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.

Protocol: Michaelis-Arbuzov Reaction for the Synthesis of Diethyl Benzylphosphonate

Materials:

-

Benzyl bromide

-

Triethyl phosphite

-

Anhydrous toluene (optional, can be run neat)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a reflux condenser under an inert atmosphere.

-

Reagents: To the flask, add benzyl bromide (1.0 eq).

-

Phosphite Addition: Add an excess of triethyl phosphite (1.5-2.0 eq). The reaction can be performed neat or in a high-boiling solvent like toluene.

-

Reaction: Heat the mixture to reflux (typically 120-160°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of ethyl bromide evolution. The reaction typically takes several hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Purification: Remove excess triethyl phosphite and solvent (if used) under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Enzyme Inhibition Assays

To determine the potency of a phosphonate inhibitor, its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are typically measured.

Protocol: Determination of IC50 for a Competitive Inhibitor using a Continuous Spectrophotometric Assay

Materials:

-

Purified enzyme

-

Substrate

-

Phosphonate inhibitor

-

Assay buffer

-

Spectrophotometer capable of kinetic measurements

-

96-well microplate or cuvettes

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.

-

Serial Dilution of Inhibitor: Prepare a series of dilutions of the inhibitor. A common approach is a 2-fold or half-log serial dilution.

-

Assay Setup: In a microplate or cuvettes, add the assay buffer, a fixed concentration of the substrate (typically at or near its Km value), and the various concentrations of the inhibitor. Also include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the plate/cuvettes at the desired assay temperature for a few minutes.

-

Initiate Reaction: Start the reaction by adding a fixed amount of the enzyme to each well/cuvette.

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance over time at a wavelength where either the substrate is consumed or the product is formed.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

-

Conclusion

Phosphonates represent a powerful class of molecules that have significantly advanced our understanding of biochemical processes and have led to the development of life-saving drugs. Their inherent stability as phosphate analogs allows for the specific and potent modulation of enzyme activity and signaling pathways. As synthetic methodologies continue to evolve and our understanding of their biological interactions deepens, the role of phosphonates in biochemistry and drug discovery is set to expand even further, offering new opportunities for therapeutic intervention and scientific exploration.

References

- 1. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. clearsolutionsusa.com [clearsolutionsusa.com]

- 4. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. phosphonates - What are phosphonates? [phosphonates.org]

- 9. Phosphonate - Wikipedia [en.wikipedia.org]

- 10. ClinPGx [clinpgx.org]

- 11. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 12. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]

- 13. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 14. What is Adefovir Dipivoxil used for? [synapse.patsnap.com]

- 15. Adefovir Dipivoxil | C20H32N5O8P | CID 60871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Synthesis and Kinetic Analysis of Some Phosphonate Analogs of Cyclophostin as Inhibitors of Human Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]